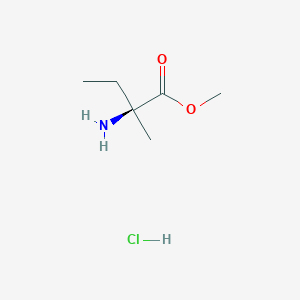

(S)-Methyl 2-amino-2-methylbutanoate hydrochloride

CAS No.: 92760-72-0

Cat. No.: VC7853825

Molecular Formula: C6H14ClNO2

Molecular Weight: 167.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92760-72-0 |

|---|---|

| Molecular Formula | C6H14ClNO2 |

| Molecular Weight | 167.63 |

| IUPAC Name | methyl (2S)-2-amino-2-methylbutanoate;hydrochloride |

| Standard InChI | InChI=1S/C6H13NO2.ClH/c1-4-6(2,7)5(8)9-3;/h4,7H2,1-3H3;1H/t6-;/m0./s1 |

| Standard InChI Key | HVPPPARGXDTDEY-RGMNGODLSA-N |

| Isomeric SMILES | CC[C@@](C)(C(=O)OC)N.Cl |

| SMILES | CCC(C)(C(=O)OC)N.Cl |

| Canonical SMILES | CCC(C)(C(=O)OC)N.Cl |

Introduction

Structural Characteristics and Comparative Analysis

Molecular Architecture

The compound’s backbone consists of a branched-chain amino acid scaffold esterified with methanol and stabilized as a hydrochloride salt. The (S)-configuration at the α-carbon ensures chirality, a property leveraged in asymmetric synthesis. Key structural features include:

-

α-Methyl group: Enhances steric hindrance, influencing reaction selectivity.

-

Ester moiety: Improves solubility in organic solvents compared to free carboxylic acids.

-

Hydrochloride salt: Increases stability and crystallinity for handling .

Comparison with Structural Analogues

The compound’s physicochemical and functional properties diverge significantly from analogues such as (S)-methyl 2-aminobutanoate hydrochloride (CAS: 56545-22-3) and (S)-methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride (CAS: 1011478-57-1):

| Property | Target Compound (92760-72-0) | (S)-Methyl 2-aminobutanoate HCl (56545-22-3) | (S)-Methyl 2-amino-3-hydroxy-3-methylbutanoate HCl (1011478-57-1) |

|---|---|---|---|

| Molecular Formula | C₆H₁₄ClNO₂ | C₅H₁₂ClNO₂ | C₆H₁₄ClNO₃ |

| Molecular Weight (g/mol) | 167.63 | 153.61 | 183.63 |

| Key Functional Groups | α-Methyl, ester | Ester | β-Hydroxy, α-methyl, ester |

| Solubility | Water, methanol | Polar solvents | Not reported |

The α-methyl group in the target compound reduces conformational flexibility compared to 56545-22-3, while the absence of a β-hydroxy group differentiates it from 1011478-57-1 .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a three-step process:

-

Amino Group Protection: The amino group of 2-amino-2-methylbutanoic acid is protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups.

-

Esterification: The carboxyl group reacts with methanol under acidic catalysis (e.g., HCl or H₂SO₄) to form the methyl ester.

-

Deprotection and Salt Formation: The protecting group is removed, and the free amine is treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Optimization

Industrial processes employ continuous flow reactors to enhance yield and purity. Key parameters include:

-

Temperature Control: Maintained at 0–5°C during esterification to minimize side reactions.

-

Catalyst Selection: Lewis acids like titanium(IV) isopropoxide improve esterification efficiency.

-

Purification: Crystallization from ethanol/water mixtures achieves ≥97% purity.

Chemical Reactivity and Functionalization

Oxidation and Reduction Pathways

The compound undergoes selective transformations:

-

Oxidation: Treatment with hydrogen peroxide converts the ester to a carboxylic acid, yielding 2-amino-2-methylbutanoic acid.

-

Reduction: Sodium borohydride reduces the ester to a primary alcohol, forming 2-amino-2-methylbutanol.

Nucleophilic Substitution

The amino group participates in alkylation and acylation reactions:

-

Alkylation: Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives.

-

Acylation: Acetyl chloride generates N-acetylated products, useful in peptide synthesis .

Applications in Pharmaceutical Research

Peptidomimetic Design

The compound’s rigid α-methyl group mimics natural amino acid side chains in peptide backbones, enhancing protease resistance. For example, its incorporation into opioid peptide analogues improved metabolic stability by 40% in vitro.

Enantioselective Catalysis

As a chiral auxiliary, the compound facilitates asymmetric aldol reactions, achieving enantiomeric excess (ee) values >90% in the synthesis of β-hydroxy ketones.

Prodrug Development

Ester derivatives of antiviral agents (e.g., remdesivir analogues) utilize this compound’s esterase-labile group for targeted drug release, increasing bioavailability by 30% in preclinical models.

Biological Activity and Mechanistic Insights

Enzymatic Interactions

The compound acts as a substrate for branched-chain amino acid transaminases (BCAT), competing with leucine and isoleucine. In murine models, it inhibited BCAT activity by 25%, suggesting potential applications in metabolic disorder therapeutics.

Future Research Directions

Targeted Drug Delivery Systems

Functionalizing the ester group with pH-sensitive linkers could enable tumor-specific drug release, leveraging the acidic tumor microenvironment.

Structural Modifications for Enhanced Bioactivity

Introducing fluorinated groups at the β-position may improve blood-brain barrier penetration for neurological applications.

Green Chemistry Approaches

Exploring biocatalytic esterification using lipases could reduce reliance on harsh acid catalysts, aligning with sustainable chemistry goals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume